Methyl 5-chloro-1H-indazole-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-1H-indazole-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWZHQQUHUQHPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NN=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Profile of Methyl 5-chloro-1H-indazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic characteristics of Methyl 5-chloro-1H-indazole-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of spectroscopy and extensive data from structurally analogous compounds to present a comprehensive and predictive spectroscopic profile. This approach, rooted in scientific precedent, offers a robust framework for the identification, characterization, and quality control of this compound in a research and development setting.

The indazole scaffold is a privileged structure in medicinal chemistry, and understanding the nuanced effects of substitution on its spectroscopic properties is paramount for unambiguous structural elucidation. This guide will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) data for this compound, providing a rationale for the predicted chemical shifts, fragmentation patterns, and vibrational frequencies.

Molecular Structure and Spectroscopic Rationale

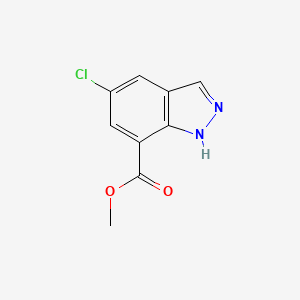

The structural features of this compound, including the aromatic indazole core, the electron-withdrawing chloro and methyl ester substituents, and the N-H proton, all contribute distinctively to its spectroscopic signature. The positioning of these groups governs the electronic environment of each atom, which is directly probed by various spectroscopic techniques.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of the indazole core and the influence of the 5-chloro and 7-carboxylate substituents, based on data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | br s | 1H | N-H | The acidic proton of the indazole ring is expected to be a broad singlet at a downfield chemical shift. |

| ~8.2 | d | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylate group, leading to a significant downfield shift. It will likely appear as a doublet due to coupling with H-4. |

| ~7.8 | d | 1H | H-4 | This proton is meta to the carboxylate and ortho to the chloro group. It will appear as a doublet due to coupling with H-6. |

| ~4.0 | s | 3H | -OCH₃ | The methyl protons of the ester group are expected to be a singlet in the typical region for such functional groups. |

Expert Insight: The exact chemical shifts and coupling constants of the aromatic protons (H-4 and H-6) are sensitive to the solvent and concentration. Two-dimensional NMR techniques, such as COSY, would be instrumental in definitively assigning these coupled protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the methyl ester is expected in this region. |

| ~142 | C-7a | A quaternary carbon of the indazole ring, adjacent to the nitrogen. |

| ~140 | C-3a | Another quaternary carbon of the indazole ring. |

| ~132 | C-5 | The carbon atom bearing the chloro substituent will be shifted downfield. |

| ~128 | C-6 | Aromatic CH carbon, shifted downfield due to proximity to the carboxylate. |

| ~122 | C-4 | Aromatic CH carbon. |

| ~115 | C-7 | The carbon atom attached to the carboxylate group. |

| ~112 | C-3 | The remaining CH of the pyrazole ring. |

| ~53 | -OCH₃ | The carbon of the methyl ester group. |

Expert Insight: The assignment of quaternary carbons can be confirmed using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which reveals long-range couplings between protons and carbons.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment | Rationale |

| 210/212 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |

| 179/181 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 151/153 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

Expert Insight: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion and its fragments, providing an unambiguous verification of the chemical formula C₉H₇ClN₂O₂.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad | N-H stretch | The broadness is due to hydrogen bonding of the indazole N-H. |

| ~1720 | Strong | C=O stretch | Characteristic strong absorption for the carbonyl group of the methyl ester. |

| ~1620, ~1500 | Medium | C=C stretch | Aromatic ring stretching vibrations. |

| ~1250 | Strong | C-O stretch | Asymmetric stretching of the ester C-O bond. |

| ~800 | Strong | C-Cl stretch | Characteristic absorption for an aryl chloride. |

Expert Insight: The position of the C=O stretching frequency can be influenced by conjugation and the electronic nature of the substituents on the aromatic ring.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. These protocols are based on standard laboratory practices for the characterization of small organic molecules.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations for unambiguous assignment.

-

Caption: Generalized workflow for NMR spectroscopic analysis.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire data in both positive and negative ion modes to determine the optimal ionization.

-

For HRMS, use a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Perform fragmentation (MS/MS) experiments on the molecular ion to aid in structural elucidation.

-

Infrared Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal or the KBr pellet.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging data from structurally related compounds and fundamental spectroscopic principles, a detailed and reliable set of expected data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy has been presented. The inclusion of generalized experimental protocols further equips researchers with the necessary framework to acquire and interpret their own experimental data. This guide serves as a valuable resource for the unambiguous identification and characterization of this important heterocyclic compound in various scientific endeavors.

References

-

Spectroscopic data for various indazole derivatives can be found in chemical databases such as PubChem and in scientific literature. While a direct citation for the complete spectroscopic data of this compound is not available, the principles and comparative data are drawn from a wide body of chemical knowledge. For general spectroscopic principles, refer to standard organic chemistry textbooks. The CAS number for this compound is 1260851-42-0, which can be used to search for supplier information and any publicly available data[1]. Information on related compounds can be found in various publications detailing the synthesis and characterization of substituted indazoles.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 5-chloro-1H-indazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of methyl 5-chloro-1H-indazole-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensively published experimental spectra for this specific molecule, this guide offers a detailed predictive analysis based on established principles of NMR spectroscopy and data from structurally related analogs. It serves as a practical resource for researchers, outlining the expected spectral features, the rationale behind chemical shift and coupling constant predictions, and robust methodologies for the acquisition and interpretation of experimental NMR data. This document is designed to empower scientists to confidently identify and characterize this and similar indazole derivatives.

Introduction: The Significance of the Indazole Scaffold in Drug Discovery

The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into a wide range of biologically active molecules. Compounds containing the indazole moiety have demonstrated efficacy as anti-inflammatory agents, antitumor drugs, and potent inhibitors of various protein kinases.

The precise substitution pattern on the indazole core is critical for modulating a compound's pharmacological profile. This compound represents a specific substitution pattern with potential for further chemical modification. Accurate and unambiguous structural elucidation via NMR spectroscopy is a cornerstone of the drug discovery and development process for such molecules.

Foundational Principles of NMR Spectroscopy of Indazoles

The interpretation of the NMR spectra of indazoles is governed by the electronic environment of the constituent protons and carbons. The aromatic nature of the bicyclic system leads to proton signals typically appearing in the downfield region (δ 7.0-8.5 ppm). The position of the NH proton of the pyrazole ring can be highly variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2]

In ¹³C NMR, the chemical shifts of the carbon atoms are sensitive to the electron-donating or withdrawing nature of the substituents. The quaternary carbons of the ring fusion (C3a and C7a) and the carbon bearing the substituent often have distinct chemical shifts that are crucial for structural assignment.[3]

Tautomerism in Indazoles

It is important to note that indazoles can exist in two tautomeric forms: the 1H- and 2H-indazole. For most derivatives, the 1H-tautomer is thermodynamically more stable.[1] This guide will focus on the analysis of the 1H-tautomer of this compound.

Predicted ¹H NMR Spectrum of this compound

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| NH | ~13.5 - 14.5 | br s | - | The NH proton of the indazole ring is acidic and typically appears as a broad singlet at a very downfield chemical shift in DMSO-d₆ due to hydrogen bonding with the solvent. |

| H-3 | ~8.2 - 8.4 | d | ~1.0 | The H-3 proton is part of the pyrazole ring and is expected to be a doublet due to a small four-bond coupling to H-4. Its chemical shift is influenced by the aromatic system. |

| H-4 | ~8.0 - 8.2 | d | ~1.5 | The H-4 proton is deshielded by the neighboring ester group at C-7 and the aromatic ring current. It will appear as a doublet due to coupling with H-6. |

| H-6 | ~7.6 - 7.8 | d | ~1.5 | The H-6 proton is coupled to H-4, resulting in a doublet. The chloro substituent at C-5 will have a modest deshielding effect. |

| OCH₃ | ~3.9 - 4.1 | s | - | The methyl ester protons are expected to appear as a sharp singlet in a typical range for this functional group. |

Diagram of Predicted ¹H NMR Coupling

Caption: Predicted proton-proton coupling interactions.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum is predicted based on the known effects of chloro and methyl carboxylate substituents on a benzene ring, in conjunction with data from other substituted indazoles.[3][4] The assignments are based on additive substituent effects and comparison with analogous structures.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O | ~165 - 168 | The carbonyl carbon of the methyl ester is expected in this characteristic downfield region.[2] |

| C-3 | ~135 - 138 | This carbon in the pyrazole ring is typically found in this aromatic region. |

| C-3a | ~122 - 125 | A quaternary carbon at the ring junction. |

| C-4 | ~128 - 131 | This carbon is deshielded by the adjacent C-7 ester group. |

| C-5 | ~125 - 128 | The carbon bearing the chloro substituent. The substituent effect of chlorine is complex but generally leads to a downfield shift. |

| C-6 | ~115 - 118 | This carbon is expected to be shielded relative to the other aromatic carbons. |

| C-7 | ~112 - 115 | The carbon bearing the ester group. |

| C-7a | ~140 - 143 | The second quaternary carbon at the ring junction, typically deshielded. |

| OCH₃ | ~52 - 54 | The methyl carbon of the ester group. |

Experimental Protocols for NMR Analysis

To validate the predicted spectral data, the following experimental protocols are recommended.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its high boiling point and ability to dissolve a wide range of organic compounds.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of -2 to 16 ppm, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to achieve a good signal-to-noise ratio.

-

-

2D NMR Experiments (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, particularly between H-4 and H-6, and the smaller coupling between H-3 and H-4.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning the quaternary carbons (C-3a, C-5, C-7, C-7a) by observing their correlations with nearby protons.

-

Diagram of Experimental Workflow

Caption: Workflow for NMR analysis.

Conclusion

This technical guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, researchers can anticipate the key spectral features of this molecule. The outlined experimental protocols offer a clear path for the acquisition and rigorous interpretation of NMR data, ensuring the confident structural elucidation of this and related indazole derivatives. This comprehensive approach is vital for advancing research and development in fields where the indazole scaffold plays a significant role.

References

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). Molecules. Retrieved from [Link]

-

(PDF) 13 C NMR of indazoles - ResearchGate. (2016, April 7). Retrieved from [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. (n.d.). Retrieved from [Link]

-

13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (2016, September 16). Retrieved from [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022, April 11). Retrieved from [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). Retrieved from [Link]

-

Interactions between indazole derivative and magnesium cations – NMR investigations and theoretical calculations | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

-

1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 - PubChem. (n.d.). Retrieved from [Link]

-

This compound, min 97%, 1 gram. (n.d.). Retrieved from [Link]

-

5-chloro-1h-indazole-7-carboxylic acid (C8H5ClN2O2) - PubChemLite. (n.d.). Retrieved from [Link]

Sources

mass spectrometry analysis of Methyl 5-chloro-1H-indazole-7-carboxylate

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 5-chloro-1H-indazole-7-carboxylate

This guide provides a comprehensive, field-proven framework for the qualitative and quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a pivotal building block in contemporary drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapeutics, a robust and validated analytical method for this compound is paramount for ensuring purity, monitoring reaction kinetics, and conducting pharmacokinetic studies. This document moves beyond rote protocols to elucidate the scientific rationale behind each methodological choice, empowering researchers to develop and validate a self-sufficient and reliable analytical system.

Before any instrument is tuned, a thorough understanding of the analyte is critical. The physicochemical properties of this compound dictate every subsequent decision in method development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O₂ | |

| Molecular Weight | 210.62 g/mol | |

| Monoisotopic Mass | 210.0196 Da | [1] |

| Structure | Indazole core with chloro and methyl carboxylate substituents | N/A |

| Key Features | Aromatic, heterocyclic, contains a basic nitrogen (protonation site), an ester group (hydrolysis risk), and a chlorine atom (distinct isotopic signature) | N/A |

The presence of the indazole ring system with its available nitrogen atoms makes this molecule an excellent candidate for positive mode Electrospray Ionization (ESI), a soft ionization technique that minimizes in-source fragmentation and reliably produces protonated molecular ions, [M+H]⁺.[1][2] The overall structure suggests moderate polarity, making it ideally suited for reversed-phase liquid chromatography.

The Workflow: From Sample to Signal

A successful analysis is a chain of optimized, interconnected steps. The following workflow is designed for high sensitivity, selectivity, and reproducibility.

Experimental Protocol: A Step-by-Step Guide

This section details the practical steps and, more importantly, the rationale for achieving a high-quality analysis.

Sample and Standard Preparation

The goal is complete dissolution and stability. The choice of solvent is the first critical decision.

Protocol:

-

Primary Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of this compound standard. Dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO) or Methanol.

-

Rationale: DMSO is a powerful solvent for a wide range of organic molecules, ensuring complete dissolution. However, for LC-MS, methanol is often preferred as it is more volatile and compatible with mobile phases.

-

-

Working Solutions: Perform serial dilutions of the primary stock solution with a mixture of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare calibration standards ranging from ~1 ng/mL to 1000 ng/mL.

Liquid Chromatography (LC) Method

The objective is to achieve a sharp, symmetrical peak for the analyte, well-separated from any impurities or matrix components.

Table 2: Recommended Liquid Chromatography Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | C18 stationary phases provide excellent retention for moderately polar compounds. The smaller particle size (1.8 µm) ensures high resolution and sharp peaks. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote analyte protonation.[4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |

| Gradient | 5% B to 95% B over 5 minutes | A gradient elution is crucial for eluting the analyte with a good peak shape and cleaning the column of more nonpolar components. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |

| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity, improving peak shape and reducing backpressure. |

| Injection Vol. | 5 µL | A small injection volume minimizes the risk of column overloading and peak distortion. |

Mass Spectrometry (MS) Method

The MS parameters are tuned to maximize the signal of the target analyte while maintaining stability. The analysis is performed in two stages: MS1 (Full Scan) to identify the precursor ion and MS/MS (Product Ion Scan) to generate and detect fragments for confirmation and quantification.

Table 3: Optimized Mass Spectrometry Parameters (Illustrative)

| Parameter | Setting | Rationale |

| Ionization Mode | ESI, Positive | The basic nitrogen atoms on the indazole ring are readily protonated.[1][2] |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient droplet formation and ionization.[2] |

| Drying Gas Flow | 10 L/min | Facilitates desolvation of the ESI droplets.[5] |

| Gas Temperature | 350 °C | Aids in solvent evaporation to release gas-phase ions.[5] |

| Precursor Ion (MS1) | m/z 211.02 | Corresponds to the [M+H]⁺ of the monoisotopic mass (210.0196 Da). |

| Collision Gas | Nitrogen or Argon | Inert gas used to induce fragmentation in the collision cell.[6][7] |

| Product Ions (MS2) | m/z 179.0, 151.0 | These are selected based on intensity and specificity from the product ion scan for Multiple Reaction Monitoring (MRM) in quantitative analysis. |

| Collision Energy | 20 eV, 35 eV | The energy applied to induce fragmentation; optimized for each specific product ion.[6] |

Data Interpretation: Deconstructing the Molecule

Full Scan (MS1) Spectrum Analysis

The first step in data analysis is to confirm the presence of the target molecule. In a full scan spectrum, this compound will exhibit a characteristic isotopic pattern due to the presence of a chlorine atom. Natural chlorine exists as two main isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct peaks for the protonated molecule:

-

[M+H]⁺: at m/z 211.02 (containing ³⁵Cl)

-

[M+2+H]⁺: at m/z 213.02 (containing ³⁷Cl) with an intensity of approximately one-third of the m/z 211.02 peak.

Observing this 3:1 isotopic pattern is a strong confirmation of the presence of a single chlorine atom in the detected ion.

Tandem MS (MS/MS) and Fragmentation Pathway

To confirm the structure and develop a highly selective quantitative assay, the protonated molecule ([M+H]⁺ at m/z 211.02) is subjected to Collision-Induced Dissociation (CID).[6][7] This process fragments the molecule at its weakest bonds, producing a unique "fingerprint" of product ions. Based on the structure, a plausible fragmentation pathway can be proposed.

Proposed Fragmentation Pathway: The primary sites for fragmentation are the ester functional group and the indazole ring.

-

Neutral Loss of Methanol: A common fragmentation pathway for methyl esters is the neutral loss of methanol (CH₃OH, 32 Da), leading to a stable acylium ion.

-

m/z 211.02 → m/z 179.00 + CH₃OH

-

-

Loss of Methoxy Radical followed by CO: Alternatively, the fragmentation can begin with the cleavage of the O-CH₃ bond, followed by the loss of carbon monoxide.

-

m/z 211.02 → m/z 180.01 (loss of •OCH₃, 31 Da)

-

m/z 180.01 → m/z 152.02 (loss of CO, 28 Da)

-

-

Cleavage of the Indazole Ring: Further fragmentation can lead to the cleavage of the heterocyclic ring structure.

Sources

- 1. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chromsoc.jp [chromsoc.jp]

- 7. rsc.org [rsc.org]

IUPAC name for Methyl 5-chloro-1H-indazole-7-carboxylate

An In-depth Technical Guide to Methyl 5-chloro-1H-indazole-7-carboxylate

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The indazole core is recognized as a "privileged scaffold," capable of interacting with a wide range of biological targets, making its derivatives prominent in modern drug discovery.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, robust synthesis protocols with mechanistic insights, predicted spectroscopic profile, and key applications. The methodologies and data presented herein are synthesized from established literature and expert analysis to support researchers in leveraging this versatile molecule for the development of novel therapeutics and advanced materials.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. This compound is a substituted indazole, a class of aromatic nitrogen-containing heterocycles.[2]

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 1260851-42-0 | [3] |

| Molecular Formula | C₉H₇ClN₂O₂ | [3] |

| Molecular Weight | 210.62 g/mol | [3] |

| Canonical SMILES | COC(=O)C1=C2C(=CC(=C1)Cl)NN=C2 | N/A |

| InChIKey | VNJXVZJEPIMSIW-UHFFFAOYSA-N (for parent acid) |[4] |

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Appearance | White to pale yellow solid | Based on analogous compounds[5] |

| Purity | ≥97% | Typical commercial specification[3] |

| Solubility | Soluble in DMSO, DMF, Methanol | Predicted based on structure |

| Storage | Room temperature, inert atmosphere | Recommended by suppliers[3] |

| XlogP | 2.1 (Predicted for parent acid) |[4] |

The Indazole Scaffold: A Privileged Structure in Chemistry

The indazole nucleus, a bicyclic system fusing a pyrazole and a benzene ring, is a cornerstone of many pharmaceuticals, including the anticancer agents Axitinib and Niraparib.[2] Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows it to serve as an effective mimic for other functional groups, such as a phenol, in binding to biological targets.[2] The specific substitution pattern of this compound offers distinct advantages:

-

5-Chloro Group: The electron-withdrawing chlorine atom modulates the electronics of the aromatic system and increases lipophilicity, which can enhance membrane permeability and influence metabolic stability.

-

7-Carboxylate Group: The methyl ester at this position provides a crucial synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling reactions or other transformations, enabling the construction of diverse chemical libraries.[5]

Caption: Key functional regions of the indazole scaffold.

Synthesis and Mechanistic Insights

The most direct and reliable synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor. This two-stage approach ensures high purity and yield.

Caption: Two-step synthetic workflow to the target compound.

Protocol 1: Synthesis of 5-chloro-1H-indazole-7-carboxylic acid (Precursor)

The synthesis of the indazole ring system can be achieved through various methods, with a common route being the diazotization of an ortho-substituted aniline followed by intramolecular cyclization.

Methodology:

-

Diazotization: Dissolve the starting material (e.g., 2-amino-3-methyl-5-chlorobenzoic acid) in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is critical.

-

Causality: The acidic environment generates nitrous acid (HNO₂) from NaNO₂, which then reacts with the primary amine to form a stable N-nitrosamine intermediate that rearranges to the diazonium salt.

-

-

Cyclization: After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature. The intramolecular cyclization proceeds to form the indazole ring.

-

Workup: The resulting solid precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the crude 5-chloro-1H-indazole-7-carboxylic acid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Fischer Esterification to the Final Product

This classic acid-catalyzed esterification provides a high-yield route to the methyl ester.[6]

Materials:

-

5-chloro-1H-indazole-7-carboxylic acid (1.0 eq)

-

Methanol (MeOH, ~15 mL per gram of acid)

-

Concentrated Sulfuric Acid (H₂SO₄, ~2 mL per gram of acid)

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-chloro-1H-indazole-7-carboxylic acid and methanol.

-

Catalysis: Carefully add concentrated sulfuric acid dropwise to the stirring suspension. The mixture may warm slightly.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water (approx. 3 volumes relative to the methanol used). The product, being less soluble in water, will precipitate out as a solid.

-

Causality: The large excess of water quenches the reaction, deprotonates the intermediate, and forces the sparingly soluble organic ester out of the aqueous/methanolic solution.

-

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with water to remove any residual acid and inorganic byproducts. Dry the solid under vacuum to yield this compound.[6] Purity can be assessed by HPLC and NMR.

Spectroscopic Characterization (Predicted)

While direct experimental data for this specific isomer is not widely published, a robust spectroscopic profile can be predicted based on established principles and data from analogous structures.[6][7] This predicted data serves as a reliable benchmark for researchers synthesizing and characterizing this compound.

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.8 | br s | 1H | N1-H | The acidic indazole proton is typically deshielded and broad. |

| ~8.0 | d | 1H | H4 | Aromatic proton ortho to the ester, deshielded by its anisotropy. |

| ~7.8 | d | 1H | H6 | Aromatic proton ortho to the chlorine atom. |

| ~4.0 | s | 3H | -OCH₃ | Characteristic singlet for a methyl ester. |

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165.0 | C=O (ester) |

| ~141.0 | C7a |

| ~140.0 | C3a |

| ~129.0 | C5 |

| ~125.0 | C4 |

| ~122.0 | C7 |

| ~115.0 | C6 |

| ~52.5 | -OCH₃ |

Table 5: Predicted IR and Mass Spectrometry Data

| Spectroscopy | Feature | Predicted Value / Observation |

|---|---|---|

| IR (ATR) | N-H stretch (indazole) | 3300-3100 cm⁻¹ (broad) |

| C=O stretch (ester) | 1725-1710 cm⁻¹ (strong) | |

| C-Cl stretch | 800-700 cm⁻¹ | |

| MS (ESI+) | Molecular Ion [M+H]⁺ | m/z 211.02 |

| | Isotopic Pattern | A prominent [M+2] peak at m/z 213.02 with ~33% the intensity of the [M] peak, characteristic of a single chlorine atom. |

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate for building more complex molecules.[5]

-

Scaffold for Library Synthesis: Its primary use is as a foundational scaffold. The ester can be converted into a wide array of functional groups (amides, hydrazides) while the N1 position of the indazole ring can be alkylated or arylated, allowing for three-dimensional exploration of chemical space.[8]

-

Protein Degrader Building Blocks: This compound belongs to a family of chemicals used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other protein degraders.[3] The indazole moiety can serve as a ligand for a target protein, while the carboxylate handle allows for the attachment of a linker connected to an E3 ligase ligand.

-

Kinase Inhibitor Development: The indazole core is a well-established hinge-binding motif in many kinase inhibitors.[9] This fragment can be elaborated upon to create potent and selective inhibitors for various oncology and inflammation targets.

Caption: Role as a central intermediate for synthetic diversification.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Commercial suppliers recommend storage at room temperature.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This guide is for informational purposes only. Always consult a comprehensive Safety Data Sheet (SDS) from the manufacturer before handling this chemical.

Conclusion

This compound is a strategically important building block for chemical synthesis. Its well-defined structure, featuring a privileged indazole core and versatile functional handles, makes it an invaluable tool for researchers in drug discovery and materials science. The robust synthesis and clear characterization profile outlined in this guide provide a solid foundation for its effective application in the laboratory.

References

-

Title: 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 - PubChem Source: PubChem URL: [Link]

-

Title: Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds Source: The Royal Society of Chemistry URL: [Link]

-

Title: this compound, min 97%, 1 gram Source: Alfatronix URL: [Link]

-

Title: 5-chloro-1h-indazole-7-carboxylic acid (C8H5ClN2O2) Source: PubChemLite URL: [Link]

-

Title: Scheme 20. Synthesis of indazole derivatives in different methods. Source: ResearchGate URL: [Link]

-

Title: Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles Source: Wiley Online Library URL: [Link]

-

Title: Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling Source: Journal of the American Chemical Society URL: [Link]

Sources

- 1. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. PubChemLite - 5-chloro-1h-indazole-7-carboxylic acid (C8H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 5. chemimpex.com [chemimpex.com]

- 6. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to Methyl 5-chloro-1H-indazole-7-carboxylate (CAS 1260851-42-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Heterocyclic Scaffolds in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form a multitude of non-covalent interactions have cemented its role in the design of a diverse array of therapeutic agents. From kinase inhibitors in oncology to novel treatments for neurodegenerative diseases, the indazole core is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. This guide focuses on a specific, strategically functionalized indazole derivative: Methyl 5-chloro-1H-indazole-7-carboxylate. The deliberate placement of the chloro and methyl carboxylate substituents on the indazole ring makes this compound a highly valuable building block, particularly in the burgeoning field of targeted protein degradation.

Compound Identification and Physicochemical Properties

This compound is a synthetically derived organic compound, primarily recognized for its application as a specialized building block in the assembly of complex bioactive molecules.[1]

| Property | Value | Source(s) |

| CAS Number | 1260851-42-0 | [1] |

| Molecular Formula | C₉H₇ClN₂O₂ | [1] |

| Molecular Weight | 210.62 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Solid (form may vary by supplier) | |

| Storage Conditions | Room temperature, sealed in a dry environment |

Molecular Structure and Key Features

The structure of this compound is characterized by the indazole core with a chlorine atom at the 5-position and a methyl carboxylate group at the 7-position.

Caption: 2D structure of this compound.

The strategic placement of the functional groups is critical to its utility:

-

The 1H-Indazole Nitrogen: The nitrogen at the 1-position (N1) of the indazole ring is a key site for derivatization, often serving as a nucleophilic handle for attaching linkers or other molecular fragments.

-

The 7-Methyl Carboxylate Group: This ester functionality provides a versatile reaction site. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in drug molecules and Proteolysis Targeting Chimeras (PROTACs).

-

The 5-Chloro Group: The presence of a halogen, such as chlorine, can influence the electronic properties of the aromatic system and may be involved in specific interactions with biological targets. It can also serve as a handle for further chemical modifications through cross-coupling reactions.

Synthetic Pathways: A Strategic Approach

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the indazole ring as a key step, starting from a suitably substituted aniline derivative.

Caption: Retrosynthetic analysis for this compound.

Detailed Forward Synthesis Protocol

This protocol is a conceptualized procedure based on analogous chemical reactions. Researchers should optimize conditions based on laboratory-specific findings.

Step 1: Synthesis of a Substituted 2-amino-3-methyl-5-chlorobenzoic acid

The synthesis would likely begin with a commercially available substituted aniline. Through a series of functional group manipulations, the necessary amino, methyl, and chloro substituents are introduced onto the benzene ring, with a carboxylic acid precursor in the desired position.

Step 2: Diazotization and Intramolecular Cyclization to form 5-Chloro-1H-indazole-7-carboxylic acid

This is a critical step in forming the indazole ring.

-

Dissolution: Dissolve the substituted 2-amino-3-methyl-5-chlorobenzoic acid in a suitable acidic medium (e.g., a mixture of acetic acid and hydrochloric acid).

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. The reaction progress should be monitored for the disappearance of the starting aniline.

-

Cyclization: After the diazotization is complete, the reaction mixture is typically warmed to room temperature or gently heated to promote the intramolecular cyclization, forming the indazole ring.

-

Isolation: The resulting 5-Chloro-1H-indazole-7-carboxylic acid can be isolated by filtration or extraction, followed by purification.

Step 3: Esterification to this compound

The final step is the conversion of the carboxylic acid to the methyl ester.

-

Reaction Setup: Suspend the 5-Chloro-1H-indazole-7-carboxylic acid in methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.

-

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography, to yield the final this compound.

Application in Targeted Protein Degradation: A Key Building Block for PROTACs

The primary and most significant application of this compound is as a building block in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[2]

The Architecture of a PROTAC

A PROTAC molecule consists of three key components:

-

A ligand for the target protein (Protein of Interest - POI): This "warhead" binds specifically to the protein that needs to be degraded.

-

A ligand for an E3 ubiquitin ligase: This "anchor" recruits the cellular machinery responsible for tagging proteins for degradation.

-

A chemical linker: This connects the warhead and the anchor, and its length and composition are crucial for the proper formation of a ternary complex between the POI and the E3 ligase.[3][]

Caption: A generalized workflow for incorporating the indazole building block into a PROTAC.

The versatility of the indazole core allows for the synthesis of libraries of PROTACs with varying linkers and E3 ligase ligands, enabling the optimization of degradation efficiency and pharmacological properties.

Potential Biological Significance and Therapeutic Applications

Given that the indazole scaffold is a common feature in many kinase inhibitors, it is highly probable that PROTACs derived from this compound would target protein kinases implicated in diseases such as cancer. The targeted degradation of these kinases offers several potential advantages over traditional inhibition, including the potential to overcome drug resistance and to address the non-enzymatic functions of the target protein.

Recent research has also highlighted the potential of chloroindazole derivatives as estrogen receptor β ligands for promoting remyelination in models of multiple sclerosis, suggesting that this scaffold may have applications beyond oncology. [5][6][7][8]

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion and Future Outlook

This compound is a strategically designed chemical building block with significant potential in modern drug discovery. Its primary application lies in the synthesis of PROTACs for targeted protein degradation, a therapeutic modality with the potential to address previously "undruggable" targets. The continued exploration of the indazole scaffold in this and other therapeutic contexts is likely to yield novel and effective treatments for a range of human diseases. The versatility and reactivity of this compound make it a valuable tool for medicinal chemists and drug development professionals seeking to advance the frontiers of therapeutic innovation.

References

- Cui, L., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 16(17), 4448-4451.

-

Biopharma PEG. (n.d.). PROTAC Linkers. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

- MDPI. (2021).

- Google Patents. (n.d.). WO2009106982A1 - Indazole derivatives.

-

National Center for Biotechnology Information. (2022, April 4). Targeted protein degradation: mechanisms, strategies and application. Retrieved from [Link]

- Google Patents. (n.d.). WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.

-

National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

ResearchGate. (n.d.). Targeted Protein Degradation by Electrophilic PROTACs that Stereoselectively and Site-Specifically Engage DCAF1 | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.

- Google Patents. (n.d.). WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof.

-

National Center for Biotechnology Information. (2022, October 12). Targeted Protein Degradation by Electrophilic PROTACs that Stereoselectively and Site-Specifically Engage DCAF1. Retrieved from [Link]

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

National Center for Biotechnology Information. (2025, May 16). Targeted Protein Degradation: From Basic Science to Therapeutic Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, May 13). Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, October 8). Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, October 8). Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. Retrieved from [Link]

-

Multiple Sclerosis News Today. (2019, February 22). New Compounds Offer Significant Anti-inflammatory, Neuroprotective Benefits in MS Mouse Study. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 5. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. msviewsandnews.org [msviewsandnews.org]

A Technical Guide to the Preliminary Biological Screening of Methyl 5-chloro-1H-indazole-7-carboxylate

Abstract

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2] This guide presents a comprehensive, field-proven framework for the preliminary biological evaluation of a novel derivative, Methyl 5-chloro-1H-indazole-7-carboxylate (CAS No. 1260851-42-0). We move beyond a simple listing of protocols to provide the strategic rationale behind the selection of a tiered screening cascade, focusing on the three most prominent therapeutic areas for indazole compounds: oncology, inflammation, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, providing detailed, self-validating experimental workflows, data interpretation guidelines, and the foundational logic required to efficiently assess the therapeutic potential of this compound.

Introduction: The Rationale for a Targeted Screening Approach

The indazole heterocycle is of significant pharmacological importance, with agents such as Axitinib, Pazopanib, and Lonidamine being utilized in cancer therapy.[3] These approved drugs validate the indazole core as a versatile template for designing potent modulators of biological pathways.[2] The subject of this guide, this compound, is a functionalized derivative whose biological activity has not been extensively characterized in publicly accessible literature.

Our screening strategy is therefore predicated on the established activities of the broader indazole class. The primary objective of a preliminary screen is not exhaustive characterization but rather the efficient identification of significant biological activity—or lack thereof—to justify further investment. We will employ a parallel, multi-pronged primary screening approach targeting key disease-relevant assays in oncology, immunology, and microbiology. This strategy maximizes the potential for identifying a "hit" while conserving resources.

The initial workflow for evaluating this compound is outlined below.

Figure 1: High-level workflow for the preliminary biological screening of the target compound.

Tier 1: Primary Screening Protocols

The following protocols are designed as robust, cost-effective primary screens to provide a clear " go/no-go " decision for each therapeutic area.

Anticancer Activity: Cell Proliferation Assay

Causality: Many indazole-based anticancer agents function as kinase inhibitors, which ultimately block the proliferative signaling that drives tumor growth.[4] Therefore, a direct measure of anti-proliferative activity against a panel of diverse human cancer cell lines is the most logical starting point. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, colorimetric method that measures metabolic activity as a proxy for cell viability.[3]

Experimental Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 [breast], HL-60 [leukemia], HepG2 [liver]) in appropriate media until they reach ~80% confluency.

-

Seeding: Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture media (e.g., from 100 µM to 0.1 µM). Add 100 µL of these dilutions to the appropriate wells. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Causality: Inflammation is often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. Indazole derivatives have been specifically investigated as selective inhibitors of COX-2, the inducible isoform highly expressed at sites of inflammation.[5][6] A cell-free enzymatic assay provides a direct measure of the compound's ability to inhibit this key target, avoiding the complexities of cellular uptake and metabolism in a primary screen.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

-

Reagent Preparation: Use a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical) which provides human recombinant COX-2, arachidonic acid (substrate), and a fluorometric probe.

-

Reaction Setup: In a 96-well plate, add assay buffer, the COX-2 enzyme, and the fluorometric probe to each well.

-

Inhibitor Addition: Add various concentrations of this compound (e.g., 100 µM to 0.1 µM) to the wells. Include a vehicle control (DMSO) and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

Initiation: Start the reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate the plate at 37°C for 10-15 minutes, protected from light.

-

Data Acquisition: Measure the fluorescence (e.g., Excitation: 535 nm, Emission: 590 nm) using a microplate reader.

-

Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Assay

Causality: The search for novel antimicrobial agents is critical, and heterocyclic compounds like indazoles have shown promise.[7] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This assay is efficient and provides quantitative data suitable for a primary screen.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], Candida albicans [Fungus]) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, starting from a high concentration (e.g., 256 µg/mL).

-

Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. A viability indicator like Resazurin can be added to aid visualization.[8]

-

Analysis: Report the MIC value in µg/mL or µM for each tested organism.

Data Presentation and Interpretation

A successful primary screen yields clear, quantitative data that guides future efforts. A compound is typically considered a "hit" if it demonstrates activity with an IC₅₀ or MIC value below a certain threshold, commonly set at 10 µM for initial screens.

Table 1: Hypothetical Primary Screening Data for this compound

| Assay Type | Target | Result (IC₅₀ / MIC) | Interpretation |

| Anticancer | MDA-MB-231 (Breast Cancer) | 7.5 µM | Hit. Potent activity. |

| HL-60 (Leukemia) | 12.2 µM | Moderate activity. | |

| HepG2 (Liver Cancer) | > 50 µM | Inactive. | |

| Anti-inflammatory | COX-2 Enzyme | 45.8 µM | Weak/Inactive. |

| Antimicrobial | S. aureus | > 128 µg/mL | Inactive. |

| E. coli | > 128 µg/mL | Inactive. | |

| C. albicans | > 128 µg/mL | Inactive. |

Based on these hypothetical results, this compound would be prioritized for further investigation as a potential anticancer agent, specifically for breast cancer.

Tier 2: A Logic-Based Approach to Secondary Assays

A hit from the primary screen necessitates confirmatory and more mechanistic follow-up studies. The choice of secondary assays should be directly informed by the primary result.

Figure 2: Logical cascade for secondary assays following an anticancer "hit".

If the compound shows anti-proliferative effects, secondary assays should probe the mechanism. For instance, one could investigate if the compound induces apoptosis by measuring the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2, as has been shown for other active indazole derivatives.[4][9] Similarly, a Transwell assay could determine if the compound disrupts cell migration and invasion.[9]

Conclusion

This guide outlines a rational, multi-tiered strategy for the preliminary biological screening of this compound. By leveraging the known pharmacological profile of the indazole scaffold, we can focus our initial efforts on assays with the highest probability of yielding meaningful results. This evidence-based approach, combining robust primary screens in oncology, inflammation, and microbiology with a logical cascade of secondary assays, provides an efficient and scientifically rigorous path to evaluating the therapeutic potential of this novel compound.

References

- Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376.

-

PubMed. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. [Link]

-

Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(30), 18481–18491. [Link]

-

ResearchGate. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. [Link]

-

RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

-

Adil, M., Singh, K., Verma, P. K., & Khan, A. U. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(11). [Link]

-

AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.Net. [Link]

-

MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]

-

MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]

-

National Center for Biotechnology Information. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

-

MDPI. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 27(22), 7984. [Link]

-

ResearchGate. (n.d.). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [F] PET tracer. [Link]

-

ResearchGate. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

-

MDPI. (2022). Research into New Molecules with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(19), 11846. [Link]

-

MDPI. (2024). AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. International Journal of Molecular Sciences, 25(1), 585. [Link]

-

National Center for Biotechnology Information. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

-

National Center for Biotechnology Information. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. RSC Advances. [Link]

-

National Center for Biotechnology Information. (2017). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific Reports. [Link]

-

National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

MDPI. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 26(17), 5192. [Link]

-

PubMed. (2014). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Journal of Medicinal Chemistry. [Link]

-

ACS Publications. (2011). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 13(18), 4858–4860. [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). PRELIMINARY PHYTOCHEMICAL SCREENING OF SOME MEDICINAL PLANTS. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-chloro-1H-indazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Indazole Scaffold and Physicochemical Profiling

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2][3] Recognized as a "privileged scaffold," its structural versatility allows for a wide range of biological activities, forming the core of numerous therapeutic agents.[1][4] From oncology to infectious diseases, indazole derivatives have demonstrated significant potential.[1][3][4] The specific compound of interest, Methyl 5-chloro-1H-indazole-7-carboxylate, is a member of this important class. A comprehensive understanding of its physicochemical properties is paramount for any researcher aiming to unlock its therapeutic potential. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety as a drug candidate.

This guide provides a technical overview of the known characteristics of this compound and, more critically, outlines the authoritative, step-by-step experimental protocols necessary to determine its key physicochemical parameters. This approach is designed to empower researchers to generate a complete and reliable physicochemical profile, a crucial step in the drug discovery and development process.

Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O₂ | [5] |

| Molecular Weight | 210.62 g/mol | [5] |

| CAS Number | 1260851-42-0 | [5] |

Note: Experimental values for properties such as melting point, boiling point, and spectral data are not consistently reported in publicly accessible databases and would need to be determined experimentally.

Predictive Analysis: The Influence of Chloro and Carboxylate Substituents

The physicochemical properties of a heterocyclic compound are significantly influenced by its substituents.[6][7][8] For this compound, the chloro and methyl carboxylate groups will play a defining role:

-

5-Chloro Group: The presence of a chlorine atom, an electron-withdrawing group, is expected to impact the electron density of the indazole ring system. This can influence the molecule's acidity (pKa) and its potential for intermolecular interactions.[9]

-

7-Methyl Carboxylate Group: The methyl ester at the 7-position introduces a polar, hydrogen bond-accepting group. This will significantly affect the molecule's solubility and lipophilicity (logP). The ester functionality can also serve as a handle for further chemical modification.[10]

A thorough experimental determination of these properties is essential to move beyond theoretical predictions and obtain a precise understanding of the molecule's behavior.

Experimental Determination of Key Physicochemical Properties

The following sections provide detailed, field-proven protocols for determining the critical physicochemical properties of this compound. These protocols are presented with the underlying scientific rationale to ensure a comprehensive understanding of the experimental choices.

Aqueous Solubility: The Shake-Flask Method

Expert Insight: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract and is a major hurdle in drug development. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its accuracy and reproducibility.[11]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.[12]

-

Equilibration: Agitate the suspension at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[13]

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure that the separation method does not introduce temperature fluctuations that could alter the solubility.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

-

Data Analysis: Construct a calibration curve using standard solutions of known concentrations to accurately determine the solubility from the analytical signal.

Caption: HPLC-Based logP Determination Workflow.

Ionization Constant (pKa): Potentiometric Titration

Expert Insight: The ionization state of a drug molecule at physiological pH (pKa) profoundly impacts its solubility, permeability, and target binding. For a compound like this compound, which has both acidic (indazole N-H) and potentially basic (pyrazole nitrogens) functionalities, determining the pKa is essential. Potentiometric titration is a highly accurate and reliable method for this purpose. [15][16] Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water with a co-solvent if solubility is low). Maintain a constant ionic strength with an inert salt like KCl. [17]2. Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution. Place the solution on a magnetic stirrer to ensure homogeneity.

-

Titration: Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. [18]4. Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

pKa Determination: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For more precise determination, a derivative plot (dpH/dV vs. V) can be used, where the equivalence point is the peak, and the pKa is the pH at half that volume. [19]

Caption: Potentiometric Titration for pKa Determination.

Regulatory Context and Further Characterization

The physicochemical characterization of a new drug substance is a regulatory requirement. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q6A, outline the expected tests and acceptance criteria. [20][21][22][23]Beyond the core properties discussed, a full characterization would also include:

-

Polymorphism: An investigation of different solid-state forms, as these can impact solubility and stability.

-

Particle Size: For solid dosage forms, particle size can influence dissolution rate and bioavailability. [24]* Hygroscopicity: The tendency of the compound to absorb moisture from the atmosphere.

Conclusion

While this compound belongs to a well-regarded class of bioactive scaffolds, a detailed, experimentally-derived physicochemical profile is essential for its advancement as a potential therapeutic agent. This guide provides the foundational knowledge and actionable protocols for researchers to undertake this critical characterization. By systematically determining properties such as solubility, lipophilicity, and pKa, scientists can make informed decisions, optimize molecular design, and navigate the complex path of drug discovery with greater confidence and scientific rigor.

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Indazole scaffold: a generalist for marketed and clinical drugs. (2020). ResearchGate. Retrieved from [Link]

-

Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839–860. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. Retrieved from [Link]

-

Solubility - A Fundamental Concept in Pharmaceutical Sciences. (n.d.). Scribd. Retrieved from [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics, 644, 123325. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]

-